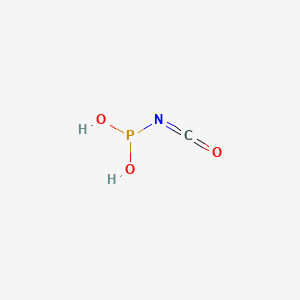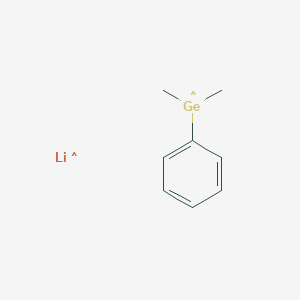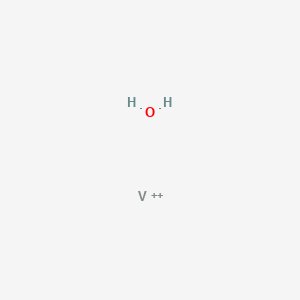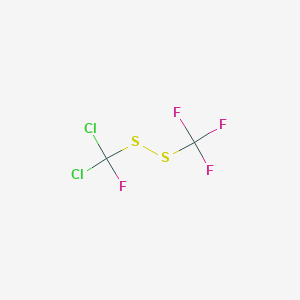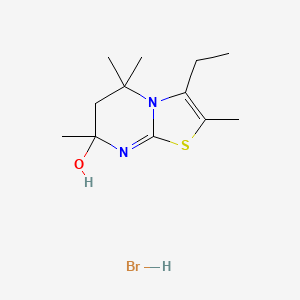![molecular formula C7H13NO4S B14706527 3-[(Carboxymethyl)sulfanyl]-D-valine CAS No. 13400-34-5](/img/structure/B14706527.png)
3-[(Carboxymethyl)sulfanyl]-D-valine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(Carboxymethyl)sulfanyl]-D-valine is a compound characterized by the presence of a carboxymethyl group attached to a sulfanyl group, which is further linked to the amino acid D-valine
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Carboxymethyl)sulfanyl]-D-valine typically involves the reaction of D-valine with a carboxymethylating agent in the presence of a sulfanyl group donor. One common method involves the use of chloroacetic acid as the carboxymethylating agent and thiourea as the sulfanyl group donor. The reaction is usually carried out in an aqueous medium under controlled pH conditions to ensure the selective formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically include steps such as:
Raw Material Preparation: Ensuring the purity and availability of D-valine, chloroacetic acid, and thiourea.
Reaction Optimization: Scaling up the reaction conditions to achieve high yield and purity.
Purification: Using techniques such as crystallization, filtration, and chromatography to isolate and purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
3-[(Carboxymethyl)sulfanyl]-D-valine can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxymethyl group can be reduced to form alcohol derivatives.
Substitution: The carboxymethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted carboxymethyl derivatives.
Aplicaciones Científicas De Investigación
3-[(Carboxymethyl)sulfanyl]-D-valine has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-[(Carboxymethyl)sulfanyl]-D-valine involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes that recognize the carboxymethyl and sulfanyl groups, leading to various biochemical transformations. These interactions can affect cellular processes such as signal transduction, metabolism, and gene expression.
Comparación Con Compuestos Similares
Similar Compounds
- 3-[(Carboxymethyl)sulfanyl]propanoic acid
- **4-[(Carboxymethyl)sulfanyl]-4-hydroxy-1-naphthyl}sulfamoyl)benzoic acid
- ({3-[(Carboxymethyl)sulfanyl]-1,2,4-thiadiazol-5-yl}sulfanyl)acetic acid
Uniqueness
3-[(Carboxymethyl)sulfanyl]-D-valine is unique due to its incorporation of the amino acid D-valine, which imparts specific stereochemical properties and potential biological activity. This distinguishes it from other similar compounds that may lack the amino acid component or have different structural features.
Propiedades
Número CAS |
13400-34-5 |
|---|---|
Fórmula molecular |
C7H13NO4S |
Peso molecular |
207.25 g/mol |
Nombre IUPAC |
(2S)-2-amino-3-(carboxymethylsulfanyl)-3-methylbutanoic acid |
InChI |
InChI=1S/C7H13NO4S/c1-7(2,5(8)6(11)12)13-3-4(9)10/h5H,3,8H2,1-2H3,(H,9,10)(H,11,12)/t5-/m0/s1 |
Clave InChI |
BFCRFVHJTNTJOU-YFKPBYRVSA-N |
SMILES isomérico |
CC(C)([C@H](C(=O)O)N)SCC(=O)O |
SMILES canónico |
CC(C)(C(C(=O)O)N)SCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


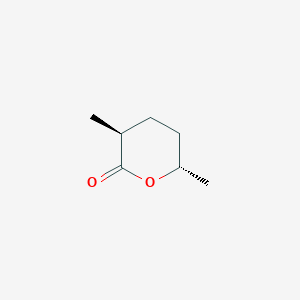
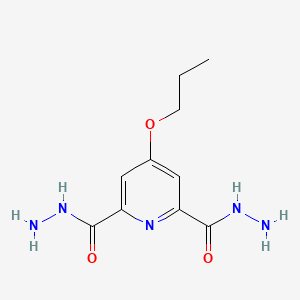
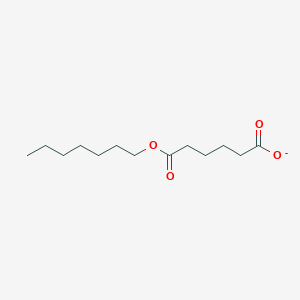
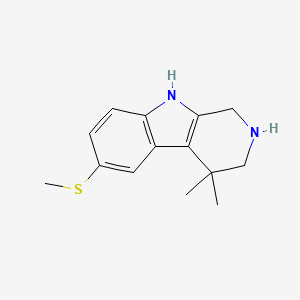
![Pyridine, 2-[(phenylmethyl)sulfonyl]-, 1-oxide](/img/structure/B14706465.png)
